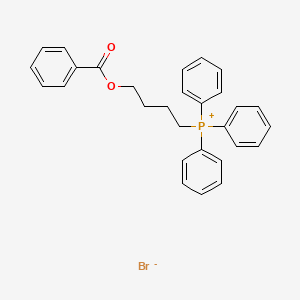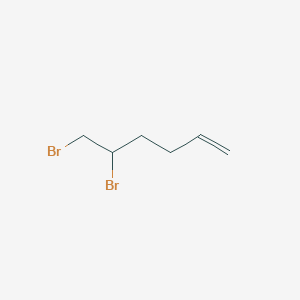
2,6-Dibromo-3,5-difluoroisonicotinic acid
Übersicht
Beschreibung
2,6-Dibromo-3,5-difluoroisonicotinic acid is an organic compound. It is also known as 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid . The molecular formula of this compound is C6HBr2F2NO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromo-3,5-difluoroisonicotinic acid are as follows :Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
2,6-Dibromo-3,5-difluoroisonicotinic acid and its derivatives are key players in cross-coupling reactions, a pivotal process in organic synthesis. For instance, its close relative, 2,6-dichloronicotinic acid, has been used in regioselective cross-coupling reactions with boronic acids. This process selectively yields substituted nicotinic acids, underlining the potential of halogenated nicotinic acids in synthetic chemistry (Houpis et al., 2010).
Electrocatalytic Carboxylation
Halogenated pyridines, including those structurally similar to 2,6-Dibromo-3,5-difluoroisonicotinic acid, have been utilized in electrocatalytic carboxylation reactions. An example is the transformation of 2-amino-5-bromopyridine into 6-aminonicotinic acid using carbon dioxide in ionic liquids. This innovative approach avoids the use of volatile and toxic solvents, highlighting the environmental and synthetic benefits of using halogenated pyridines in green chemistry (Feng et al., 2010).
Bifunctional Chelators
Related compounds, like 6-Hydrazinonicotinic acid (HYNIC), demonstrate the utility of halogenated nicotinic acids in medical applications, particularly as bifunctional chelators. These chelators are used to bind technetium for radiolabeling, crucial in diagnostic imaging. The varying coordination chemistry of these analogues with technetium is an area of significant interest, as it influences the efficacy and application of these compounds in medical diagnostics (Meszaros et al., 2011).
Organic Photovoltaics
Derivatives of 2,6-Dibromo-3,5-difluoroisonicotinic acid are also relevant in the synthesis of dyes for dye-sensitized solar cells. The synthesis of dithienothiophene-based dyes, which include dibromo derivatives, highlights the potential of these compounds in developing efficient and environmentally friendly solar cells (Kwon et al., 2011).
Optical Limiting Applications
Halogenated BODIPY dyes, such as 2,6-dibromo-3,5-distyrylBODIPY, have been studied for their optical limiting properties. Their strong reverse saturable absorption response, even in solution, suggests these compounds are suitable for optical limiting applications, potentially useful in protecting eyes and sensors from damage due to high-intensity light (Kubheka et al., 2017).
Eigenschaften
IUPAC Name |
2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQWDPUTSPOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376243 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,5-difluoroisonicotinic acid | |
CAS RN |
325461-60-7 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





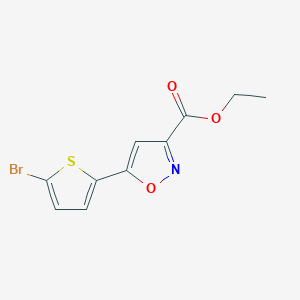
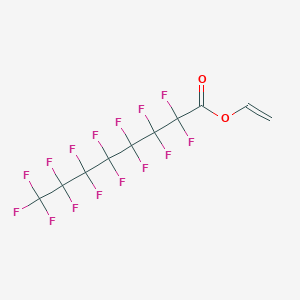
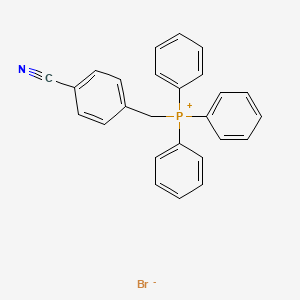



![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)
